1,8-Diphenyl-1,8-octanedione dioxime
Description
1,8-Diphenyl-1,8-octanedione dioxime (CAS: 6966-54-7) is a chemically complex oxime derivative characterized by a linear octanedione backbone substituted with phenyl groups at positions 1 and 8 and tetramethyl groups at positions 2,2,7,5. Its molecular formula is C₂₄H₃₂N₂O₂, with a molecular weight of 380.52 g/mol . Key properties include:
- LogP: 6.36 (indicating high lipophilicity)
- Boiling point: 542°C at 760 mmHg
- Polar surface area (PSA): 65.18 Ų
- Hydrogen bond donors/acceptors: 2 and 4, respectively .
The compound features two oxime (-NOH) groups and a diketone (C=O) backbone, which confer unique reactivity in coordination chemistry and metal chelation. Its stereochemistry includes two fixed stereocenters at the oxime bonds, contributing to its structural rigidity .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
(NE)-N-[(8E)-8-hydroxyimino-1,8-diphenyloctylidene]hydroxylamine |
InChI |
InChI=1S/C20H24N2O2/c23-21-19(17-11-5-3-6-12-17)15-9-1-2-10-16-20(22-24)18-13-7-4-8-14-18/h3-8,11-14,23-24H,1-2,9-10,15-16H2/b21-19+,22-20+ |
InChI Key |
BEFLIAHHHDUGST-FLFKKZLDSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)CCCCCCC(=NO)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCCCCC/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCCCCC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxime Derivatives with Shorter Carbon Chains
Example: (E)-Cyclopropyl(phenyl)methanone oxime (CAS: 23554-72-5)
- Structure : A cyclopropane ring attached to a phenyl-substituted oxime group.
- Molecular weight : ~177.2 g/mol (estimated).
- Key differences: Smaller molecular size and lower lipophilicity (LogP < 6.36) due to the absence of long alkyl chains. Limited capacity for chelation compared to the octanedione dioxime’s dual oxime and diketone motifs.
- Applications : Primarily used in small-molecule synthesis rather than metal coordination .
Spirocyclic Diketone Derivatives
Example: 3-(p-Anisyl)-2,8-diphenyl-1,6-dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione (CAS: N/A)
- Structure : A spirocyclic framework with diketone, dioxa, and diaza groups.
- Key differences: Complexity: Higher spirocyclic complexity (477 vs. 380.52 g/mol) reduces solubility in non-polar solvents. Functional groups: Contains ether (-O-) and amine (-N-) linkages, unlike the purely oxime/diketone functionality in 1,8-diphenyl-1,8-octanedione dioxime. Reactivity: Enhanced rigidity may limit conformational flexibility in coordination chemistry .
Aliphatic Diols vs. Dioximes
Example : 1,8-Octanediol (CAS: 629-41-4)
- Structure : Linear octane chain with terminal hydroxyl (-OH) groups.
- Molecular formula : C₈H₁₈O₂ (MW: 146.23 g/mol).
- Key differences: Polarity: Higher polarity (PSA: ~40.5 Ų) due to hydroxyl groups, leading to lower LogP (~1.5–2.0). Applications: Used as a monomer in polymer synthesis, contrasting with the metal-chelating role of dioximes .
Data Table: Comparative Analysis
Research Findings and Implications
- Lipophilicity : The high LogP of 1,8-diphenyl-1,8-octanedione dioxime makes it suitable for lipid-rich environments, unlike polar diols or smaller oximes .
- Stereochemical Rigidity : Fixed stereocenters enhance its selectivity in forming metal complexes, a trait absent in flexible diols or simpler oximes .
- Thermal Stability : The boiling point (542°C) surpasses most analogs, suggesting utility in high-temperature reactions .
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